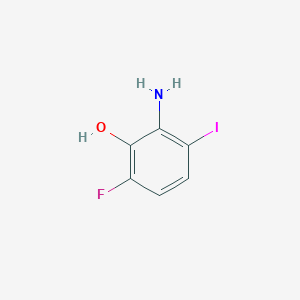
2-Amino-6-fluoro-3-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-fluoro-3-iodophenol is an organic compound with the molecular formula C6H5FINO It is a derivative of phenol, characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-3-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-difluoro-3-iodophenol with ammonia under specific conditions to introduce the amino group. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained at around 50-70°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-fluoro-3-iodophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodo group can be reduced to form fluoroaniline derivatives.
Substitution: The fluoro and iodo groups can be substituted by other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Fluoroaniline derivatives.
Substitution: Hydroxyl or alkyl-substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-fluoro-3-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of 2-Amino-6-fluoro-3-iodophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and iodo groups can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-fluoro-4-iodophenol
- 2-Amino-6-chloro-3-iodophenol
- 2-Amino-6-fluoro-3-bromophenol
Uniqueness
2-Amino-6-fluoro-3-iodophenol is unique due to the combination of amino, fluoro, and iodo substituents on the benzene ring. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H5FINO |
|---|---|
Molekulargewicht |
253.01 g/mol |
IUPAC-Name |
2-amino-6-fluoro-3-iodophenol |
InChI |
InChI=1S/C6H5FINO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2 |
InChI-Schlüssel |
ZFEQTPGMXFAWEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12962633.png)

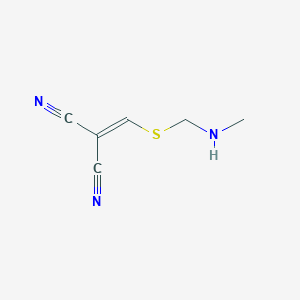


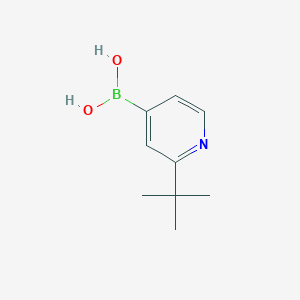
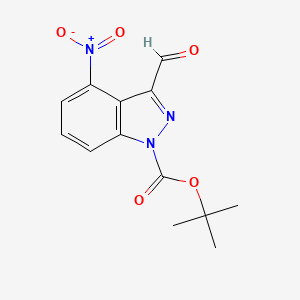

![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)

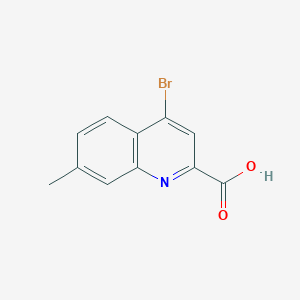
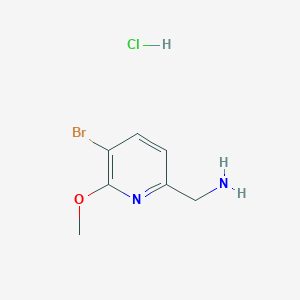
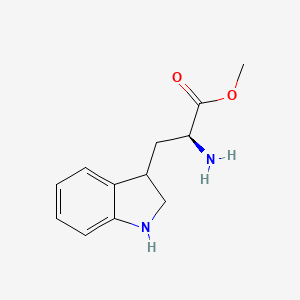
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
